molecular formula C15H10BrNOS B3037110 5-bromo-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 439108-03-9

5-bromo-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No. B3037110
CAS RN: 439108-03-9
M. Wt: 332.2 g/mol
InChI Key: DUJHHTZZQBYBIV-UHFFFAOYSA-N
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Description

5-bromo-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the linear formula C15H10BrNOS . It is a derivative of benzothiophene . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzofuran derivatives, which are structurally similar to benzothiophene derivatives, has been studied extensively . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized . These compounds were synthesized using a series of lithiation reactions carried out at -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular weight of 5-bromo-N-phenyl-1-benzothiophene-2-carboxamide is 332.221 . The linear formula of this compound is C15H10BrNOS .


Chemical Reactions Analysis

Benzofuran substituted chalcone compounds, which are structurally similar to benzothiophene compounds, are important in anticancer drug research . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were synthesized .

Scientific Research Applications

  • Antimalarial Potential :

    • Benzothiophene carboxamide derivatives, including bromo-benzothiophene carboxamides, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, suggesting their potential as antimalarial agents (Banerjee et al., 2011).
    • Further studies revealed these compounds' effectiveness against Plasmodium asexual blood-stages in vitro and in vivo, confirming their promise in antimalarial drug development (Banerjee et al., 2011).
  • Chemical Synthesis and Reactivity :

    • Research on the photochemical synthesis of phenyl-2-thienyl derivatives, which includes the synthesis of 5-bromo-thiophene-2-carbaldehyde derivatives, contributes to the understanding of the reactivity and synthetic applications of related benzothiophene compounds (Antonioletti et al., 1986).
    • The practical synthesis of similar compounds with potential as orally active antagonists demonstrates the adaptability of bromo-benzothiophene carboxamides in medicinal chemistry (Ikemoto et al., 2005).
  • Novel Antiviral Agents :

    • N-benzyl-N-phenylthiophene-2-carboxamide analogues have been synthesized as a novel class of enterovirus 71 inhibitors, indicating the potential of benzothiophene derivatives in antiviral drug development (Pan et al., 2015).
  • Electronic and Nonlinear Optical Properties :

    • The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic and nonlinear optical properties suggest applications in material science, especially in the development of new materials with specific electronic characteristics (Ahmad et al., 2021).
  • Antitumor Activity :

    • Certain derivatives of benzothiophene carboxamide, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, have shown potential as antimicrobial agents with notable activity against drug-resistant strains, indicating the possibility of these compounds in cancer research (Bąk et al., 2020).
  • Pharmacological Binding Studies :

    • Benzo[b]thiophene carboxamides connected to arylpiperazines have been synthesized as potential ligands with serotoninergic activity, particularly binding affinity to the 5‐HT1A receptor, which is crucial in neuroscience and pharmacology (Pessoa‐Mahana et al., 2007).

Future Directions

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, these substances are potential natural drug lead compounds . Future research directions may include the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name

5-bromo-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-11-6-7-13-10(8-11)9-14(19-13)15(18)17-12-4-2-1-3-5-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJHHTZZQBYBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-phenyl-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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